![molecular formula C24H19ClN8O2 B2599761 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 920229-33-0](/img/structure/B2599761.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H19ClN8O2 and its molecular weight is 486.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds related to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione have been studied for their antimicrobial properties. For example, some synthesized compounds exhibited moderate to good antimicrobial activities against various microorganisms, highlighting their potential use in developing new antimicrobial agents (El-Agrody et al., 2001); (Bektaş et al., 2007); (Patil et al., 2021); (Hassan et al., 2013).
Antitumor and Anticancer Activity
These compounds also show promise in anticancer research. For instance, certain derivatives displayed potent antitumor activity against breast cancer cells, indicating their potential in cancer therapy (Yurttaş et al., 2014); (Ghani et al., 2022).
Antihypertensive Properties
Research has also explored the antihypertensive properties of similar compounds, with some showing promising activity in this area, which could lead to new treatments for hypertension (Bayomi et al., 1999).
Solubility and Pharmacokinetics
Studies on the solubility and pharmacokinetic properties of compounds in this category have been conducted to better understand their behavior in biological systems, which is crucial for drug development (Volkova et al., 2020).
Synthesis and Characterization
Various methods have been developed for the synthesis and characterization of these compounds, contributing to the advancement of chemical synthesis techniques (Shaaban, 2008); (Abdelriheem et al., 2017).
Receptor Binding and Antagonism
These compounds have been evaluated for their receptor binding properties, particularly in relation to their potential as 5-HT2 and alpha 1 receptor antagonists, which could have implications in various therapeutic areas (Watanabe et al., 1992); (Russo et al., 1991).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed, providing insights into their molecular structure and potential interactions in biological systems (Repich et al., 2017).
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN8O2/c25-15-5-7-16(8-6-15)33-23-20(29-30-33)22(27-14-28-23)31-9-11-32(12-10-31)24(35)21(34)18-13-26-19-4-2-1-3-17(18)19/h1-8,13-14,26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUVHILDPVSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C(=O)C5=CNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

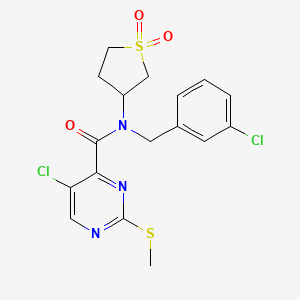

![5-(3-methoxypropyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2599682.png)
![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)
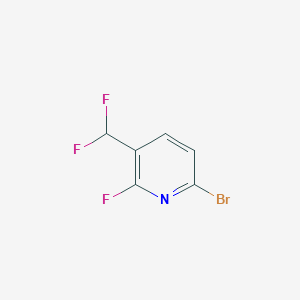
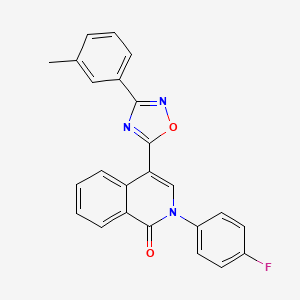
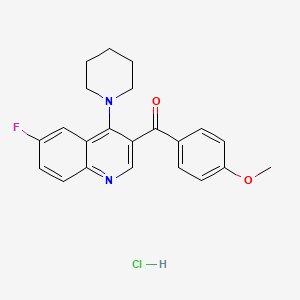
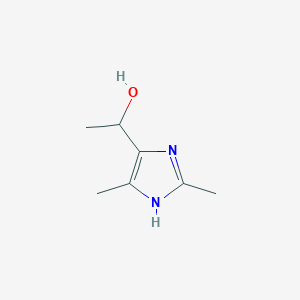
![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)
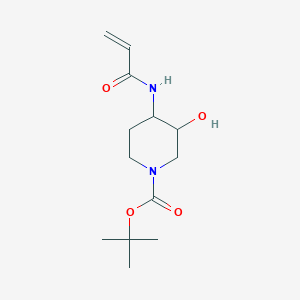
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)
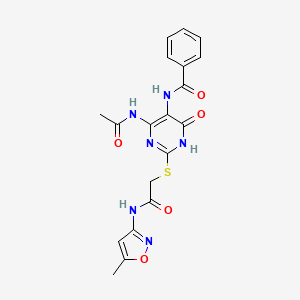

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)